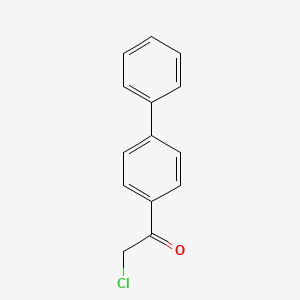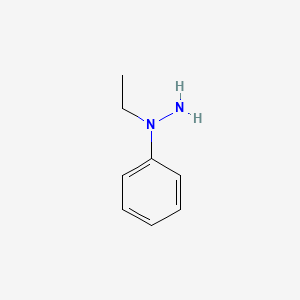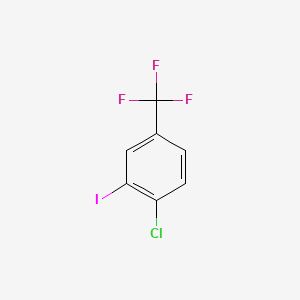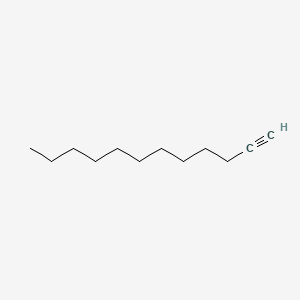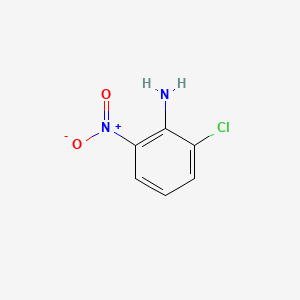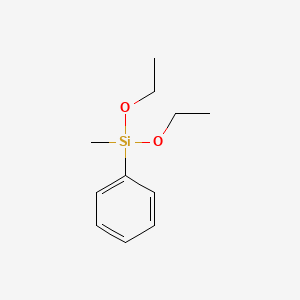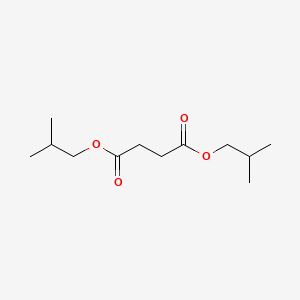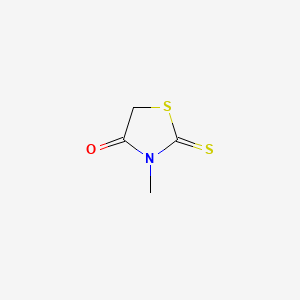
硅烷,三甲氧基(2,4,4-三甲基戊基)-
描述
Synthesis Analysis
“Silane, trimethoxy(2,4,4-trimethylpentyl)-” can be synthesized by reacting 2,4,4-trimethylpentan-1-ol with silicon tetrachloride in the presence of a base. The compound can be characterized by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.Molecular Structure Analysis
The molecular formula of “Silane, trimethoxy(2,4,4-trimethylpentyl)-” is C11H26O3Si . The average mass is 276.488 Da and the monoisotopic mass is 276.212067 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “Silane, trimethoxy(2,4,4-trimethylpentyl)-” include a density of 0.9 g/cm3, a melting point of less than 0°C, a boiling point of 90°C at 10mm, a flash point of 52°C, and a solubility of 110-1000000mg/L at 20℃ . The vapor pressure is between 0-12790Pa at 20-25℃, and the refractive index is 1.4176 .科学研究应用
光接枝聚合
- 硅烷偶联剂,如(N,N-二乙氨基)二硫代氨基甲酰基丙基(三甲氧基)硅烷(DATMS),用于光接枝聚合。它们可以应用于玻璃表面,然后进行苯乙烯磺酸钠(SSS)的光接枝(Kobayashi, Takahashi, Nosaka, & Fujii, 1992)。
光图案化单分子层
- 基于硅氧烷的光图案化单分子层可以使用三甲氧基-[11-(2-硝基苄氧基)十一烷基]硅烷等化合物制成。这些单分子层可以通过紫外光曝光进行改性,生成反应性羟基封端的单分子层(Zubkov et al., 2005)。
生物芯片应用
- 带有未保护的羟胺基团的三甲氧基硅烷可以接枝在氧化硅晶片的表面上,证明了肽的共价固定是有效的。此应用对于生物芯片技术非常重要(Martin et al., 2005)。
气相聚合
- 气态三甲基(2-炔丙氧基)硅烷可以通过 ArF 激光光解进行聚合,从而导致聚三甲基硅氧基取代的部分不饱和聚烃的化学气相沉积。这代表了一种合成聚三烷基硅氧基取代的大分子独特的途径(Pola & Morita, 1997)。
二氧化硅纳米粒子的表面改性
- 有机硅烷如三甲氧基(丙基)硅烷和三甲氧基(辛基)硅烷用于改性二氧化硅纳米粒子的表面性质,影响聚合物复合材料中的界面性质。此应用对于最大化填料和聚合物之间的界面结合至关重要(Ji et al., 2017)。
光敏表面改性
- 三甲氧基[4-(硫氰酸甲基)苯基]硅烷(Si-SCN)是一种双功能分子,用于图案化表面改性。在紫外线照射下,它会发生异构化,促进后续的表面改性化学反应(Lex et al., 2008)。
增强复合材料中的附着力
- 硅烷偶联剂用于提高玄武岩纤维环氧树脂体系中的界面剪切强度,增强复合材料的耐久性和性能(Park & Subramanian, 1991)。
丙烯质量改进中的聚合
- 环戊基-三甲氧基-硅烷(CPTMS)被合成并用于丙烯的聚合,表明其在提高聚合物质量中的应用(Wei-lin, 2004)。
建筑保护剂
- 硅烷建筑保护剂,如(2,4,4-三甲基戊基)三乙氧基硅烷,用于保护石材和其他建筑材料。它们的有效性取决于它们的分子结构和活性成分含量(Ding, Guan, & Mei, 2016)。
光聚合工艺
- 不饱和(有机基)三甲基硅烷经紫外激光照射进行固体有机硅聚合物的化学气相沉积。此过程突出了在没有光引发剂的情况下进行光聚合的潜力(Pola et al., 2001)。
有机-无机杂化凝胶薄膜
- 聚乙烯基聚倍半硅氧烷(PVPS)由三甲氧基(乙烯基)硅烷合成,用于制备有机-无机杂化凝胶薄膜,表现出显着的机械和耐热性能(Gunji et al., 2003)。
共聚应用
- γ-甲基丙烯酰氧基丙基三甲氧基硅烷(MPTMS)与各种单体共聚,展示了其在生产具有增强性能(如溶解性和热行为)的共聚物中的应用(Rao & Babu, 1989)。
作用机制
Pharmacokinetics
. This could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethoxy(2,4,4-trimethylpentyl)silane. For instance, the compound reacts slowly with moisture or water , suggesting that its reactivity and stability may be influenced by humidity and other moisture-related conditions. may also affect its distribution and efficacy in different environments.
属性
IUPAC Name |
trimethoxy(2,4,4-trimethylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-10(8-11(2,3)4)9-15(12-5,13-6)14-7/h10H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYCPWEBZRZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042380 | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34396-03-7, 88468-45-5 | |
| Record name | Trimethoxy(2,4,4-trimethylpentyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34396-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,4-Trimethylpentyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034396037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(2,4,4-trimethylpentyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88468-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,4,4-TRIMETHYLPENTYL)TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883304P6PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isooctyl trimethoxysilane contribute to the creation of superhydrophobic surfaces?
A1: Isooctyl trimethoxysilane (ITMS) plays a crucial role in creating superhydrophobic surfaces due to its low surface energy. [] When applied to a substrate like glass and heat-treated, ITMS forms a thin film. This film, in conjunction with micro and nanoparticles of silicon, creates a rough surface composed of nanopillars. These nanopillars minimize the contact area between water droplets and the surface, leading to the observed superhydrophobicity. The research demonstrated a water contact angle as high as 154° ± 2° for glass coated with silicon micro and nanoparticles and modified with ITMS. []
Q2: How does the thermal stability of Isooctyl trimethoxysilane impact its application in superhydrophobic coatings?
A2: The research highlights the impressive thermal stability of ITMS-modified coatings. [] The study revealed that the superhydrophobic properties of the ITMS-based coating remained stable even after exposure to temperatures up to 200 °C. Furthermore, the coating retained its superhydrophobicity up to 400 °C, showcasing its robustness for high-temperature applications. [] This high thermal stability is crucial for applications where the coated material might be subjected to elevated temperatures without compromising its water-repellent properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



